molecular formula C7H14N2 B020426 (S,S)-2,8-Diazabicyclo[4,3,0]nonane CAS No. 151213-40-0

(S,S)-2,8-Diazabicyclo[4,3,0]nonane

Cat. No. B020426
CAS RN: 151213-40-0
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S,S)-2,8-Diazabicyclo[4,3,0]nonane and related compounds typically involves complex organic reactions designed to build the bicyclic framework while carefully controlling the stereochemistry at the nitrogen centers. For instance, Wu Qing'an (2011) detailed a synthesis approach starting from 8-benzyl-2,8-Diazabicyclo[4.3.0]nonane, using L-(+)-tartaric acid for resolution, followed by debenzylation with Pd/C catalytic hydrogenation, yielding (R,R)-2,8-Diazabicyclo[4.3.0]nonane with high purity (Wu Qing'an, 2011).

Molecular Structure Analysis

The molecular structure of this compound is defined by its bicyclic backbone and the spatial arrangement of its atoms, including the two nitrogen atoms. Studies such as those by Crabb and Newton (1969) have explored the configurational and conformational aspects of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes, providing insights into the preferred conformations and structural dynamics of these compounds (Crabb & Newton, 1969).

Scientific Research Applications

  • Photobase Generators : (S,S)-2,8-Diazabicyclo[4,3,0]nonane is a nitrogen heterocyclic amidine suitable for photobase generators due to its high yield and purity (Guo-qian, 2013). Similarly, 1,5-Diazabicyclo[4,3,0]nonane can be used to synthesize novel amidine photobase generators with significant yield and purity (Xiao-qing, 2013).

  • Pharmaceutical Research : The synthesis of (R,R)-2,8-Diazabicyclo[4.3.0]nonane impacts the quality of the antibiotic moxifloxacin, indicating its potential pharmaceutical applications (Qing'an, 2011). The racemization of a related compound, 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, is crucial for moxifloxacin production (Pallavicini et al., 2011).

  • Neurological Treatment : A new compound related to diazabicyclo[4.3.0]nonane significantly improved memory in experimental animals, showing promise for treating psycho-neurological diseases (Grigoriev et al., 2019).

  • Nicotinic Acetylcholine Receptor Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold is used to synthesize ligands with higher affinities and subtype selectivity for nicotinic acetylcholine receptors (Eibl et al., 2013).

  • Cancer Research : Bicyclic sigma ligands based on diazabicyclo[3.2.2]nonane have shown selective growth inhibition of small cell lung cancer cells (Holl et al., 2009).

  • Chemical Research : The synthesized 1,2-diazabicyclo[3,3,1]nonane and 1,9-diazabicyclo[4,3,0]nonane have potential applications in chemical research (Mikhlina et al., 1969).

  • Cognitive Impairments Treatment : A dosage form of a 3,7-diazabicyclo[3.3.1]nonane derivative significantly increases its solubility, making it suitable for treating cognitive impairments and rehabilitation of patients with acute brain hypoxia (Brkich et al., 2020).

  • pH-sensitive Agents : 3,7-diazabicyclo[3.3.1]nonane derivatives in liposomes can serve as pH-sensitive agents for the release of water-soluble compounds (Veremeeva et al., 2021).

Safety and Hazards

“(S,S)-2,8-Diazabicyclo[4,3,0]nonane” is considered hazardous. It is combustible and can cause skin irritation and serious eye damage . It should be stored under inert gas in a well-ventilated place and kept cool .

properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151213-40-0, 151213-42-2
Record name (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 2
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 3
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 4
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 5
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 6
(S,S)-2,8-Diazabicyclo[4,3,0]nonane

Q & A

Q1: What is the role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in Moxifloxacin synthesis?

A1: this compound acts as a chiral auxiliary in a key step of Moxifloxacin synthesis [, ]. It reacts with a boron-chelated quinolone intermediate, facilitating the stereoselective introduction of the diazabicyclononane moiety at the C-7 position of the quinolone ring. This step is crucial for achieving the desired (S,S) configuration in Moxifloxacin, which is essential for its antibacterial activity.

Q2: How does the use of this compound contribute to the advantages of the described Moxifloxacin synthesis methods?

A2: The high selectivity provided by this compound during the nucleophilic substitution reaction leads to several advantages [, ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.